molecular formula C13H9ClO2S B14018277 1-(4-Chlorophenyl)-3-(thiophen-2-yl)propane-1,3-dione CAS No. 41467-45-2

1-(4-Chlorophenyl)-3-(thiophen-2-yl)propane-1,3-dione

Cat. No.: B14018277
CAS No.: 41467-45-2
M. Wt: 264.73 g/mol
InChI Key: BJMWDHWZJBOIKW-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(thiophen-2-yl)propane-1,3-dione is an organic compound that features both a chlorophenyl group and a thiophene ring. Compounds with such structures are often of interest in various fields of chemistry and materials science due to their unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(thiophen-2-yl)propane-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and thiophene-2-carboxylic acid.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate.

    Cyclization: The intermediate product is then cyclized under acidic conditions to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(thiophen-2-yl)propane-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Halogen substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its pharmacological properties.

    Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for 1-(4-Chlorophenyl)-3-(thiophen-2-yl)propane-1,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-(furan-2-yl)propane-1,3-dione: Similar structure but with a furan ring instead of a thiophene ring.

    1-(4-Chlorophenyl)-3-(pyridin-2-yl)propane-1,3-dione: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

1-(4-Chlorophenyl)-3-(thiophen-2-yl)propane-1,3-dione is unique due to the presence of both a chlorophenyl group and a thiophene ring, which can impart distinct electronic and steric properties compared to its analogs.

Properties

CAS No.

41467-45-2

Molecular Formula

C13H9ClO2S

Molecular Weight

264.73 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-thiophen-2-ylpropane-1,3-dione

InChI

InChI=1S/C13H9ClO2S/c14-10-5-3-9(4-6-10)11(15)8-12(16)13-2-1-7-17-13/h1-7H,8H2

InChI Key

BJMWDHWZJBOIKW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)CC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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